![molecular formula C11H6BrN3O2 B5615377 2-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5615377.png)
2-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine
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Description
Synthesis Analysis
The synthesis of 2-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine and related compounds often involves multi-step reactions, starting from readily available reagents. A two-step reaction sequence involving azidonation and azido-tetrazolo tautomerism has been reported for the synthesis of a related tricyclic pyridine-based material, showcasing the complexity and efficiency of modern synthetic methods (Ma et al., 2018).
Molecular Structure Analysis
X-ray crystallography is a common tool for elucidating the molecular structure of these compounds. For instance, the crystal structure of related compounds shows that aromatic rings are approximately coplanar, allowing for conjugation, which is crucial for their optical properties (Yang et al., 2011). The specific arrangement and geometry of atoms within these molecules can significantly influence their chemical behavior and interactions.
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, such as electrophilic substitution, due to the reactive nature of the oxadiazole and pyridine rings. The electrophilic substitution reactions often occur at specific positions on the furan ring, influenced by the electronic nature of the substituents (El’chaninov et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are key to understanding the material's applications. The crystalline structure, determined through X-ray diffraction, provides insights into the compound's stability and potential for forming supramolecular assemblies, crucial for applications in material science (Rodi et al., 2013).
Chemical Properties Analysis
Chemical properties, including reactivity towards different reagents, photoluminescence, and thermal stability, are essential for tailoring these compounds for specific applications. For instance, the presence of the oxadiazole ring can impart interesting photophysical properties, such as fluorescence, which is significant for applications in optoelectronics and sensing (Yang et al., 2011).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, it would interact with biological targets in the body. Unfortunately, without specific information on its intended use, it’s difficult to predict its mechanism of action .
Future Directions
properties
IUPAC Name |
5-(5-bromofuran-2-yl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3O2/c12-9-5-4-8(16-9)11-14-10(15-17-11)7-3-1-2-6-13-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRCJQDUIXMGTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]pyridine |
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